molecular formula C4H8I2 B185784 1,3-Diiodo-2-methylpropane CAS No. 17616-44-3

1,3-Diiodo-2-methylpropane

Cat. No.: B185784
CAS No.: 17616-44-3
M. Wt: 309.92 g/mol
InChI Key: NYJFWRSAFZAQPX-UHFFFAOYSA-N
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Description

1,3-Diiodo-2-methylpropane is an organic compound with the molecular formula C4H8I2. It is a halogenated hydrocarbon, specifically an iodinated derivative of propane. This compound is characterized by the presence of two iodine atoms attached to the first and third carbon atoms of the propane chain, with a methyl group attached to the second carbon atom. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diiodo-2-methylpropane can be synthesized through the iodination of 2-methylpropane (isobutane). The process involves the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or nitric acid (HNO3), to facilitate the substitution of hydrogen atoms with iodine atoms. The reaction is typically carried out under controlled conditions to ensure the selective iodination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the iodination process. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Diiodo-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-), through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base, such as potassium tert-butoxide (KOtBu), can lead to the formation of 2-methylpropene (isobutene).

    Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For instance, treatment with potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) are commonly used. The reactions are typically carried out in polar solvents, such as water or ethanol, at moderate temperatures.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. The reactions are often conducted in non-polar solvents, such as hexane or toluene, at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are performed in acidic or basic media, depending on the desired product.

Major Products Formed

    Substitution: Products such as 1,3-dihydroxy-2-methylpropane, 1,3-dicyano-2-methylpropane, or 1,3-diamino-2-methylpropane.

    Elimination: 2-Methylpropene (isobutene).

    Oxidation: Products such as 2-methylpropanoic acid or 2-methylpropanal.

Scientific Research Applications

1,3-Diiodo-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various iodinated compounds. It serves as a precursor for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: The compound is used in the production of specialty chemicals and materials, such as flame retardants and polymer additives.

Mechanism of Action

The mechanism of action of 1,3-diiodo-2-methylpropane involves its reactivity as an electrophile due to the presence of iodine atoms. The iodine atoms are electron-withdrawing, making the carbon atoms to which they are attached more susceptible to nucleophilic attack. This property allows the compound to participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-methylpropane: Similar structure with bromine atoms instead of iodine. It undergoes similar substitution and elimination reactions but with different reactivity due to the difference in halogen electronegativity and bond strength.

    1,3-Dichloro-2-methylpropane: Contains chlorine atoms instead of iodine. It is less reactive in nucleophilic substitution reactions compared to 1,3-diiodo-2-methylpropane due to the stronger carbon-chlorine bond.

    1,3-Difluoro-2-methylpropane: Contains fluorine atoms. It is much less reactive in substitution reactions due to the very strong carbon-fluorine bond.

Uniqueness

This compound is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in higher reactivity in nucleophilic substitution reactions and different physical properties, such as higher density and boiling point. The compound’s reactivity and properties make it valuable in specific synthetic applications where other halogenated compounds may not be suitable.

Properties

IUPAC Name

1,3-diiodo-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8I2/c1-4(2-5)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJFWRSAFZAQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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